molecular formula C16H13FN2O3 B6029704 N-(3-fluoro-2-methylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide

N-(3-fluoro-2-methylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide

Cat. No.: B6029704
M. Wt: 300.28 g/mol
InChI Key: ZPZHVGFRBZYNGJ-UHFFFAOYSA-N
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Description

N-(3-fluoro-2-methylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse biological and chemical properties, making them significant in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-2-methylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide typically involves the reaction of 3-fluoro-2-methylaniline with 2H-1,4-benzoxazine-6-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-2-methylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxazines with various functional groups.

Scientific Research Applications

N-(3-fluoro-2-methylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-fluoro-2-methylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-fluoro-2-methylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide is unique due to its specific substitution pattern and the presence of both fluorine and benzoxazine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-(3-fluoro-2-methylphenyl)-3-oxo-4H-1,4-benzoxazine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3/c1-9-11(17)3-2-4-12(9)19-16(21)10-5-6-14-13(7-10)18-15(20)8-22-14/h2-7H,8H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZHVGFRBZYNGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)NC(=O)C2=CC3=C(C=C2)OCC(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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